molecular formula C10H9NO3 B556498 5-Hydroxyindole-3-acetic acid CAS No. 54-16-0

5-Hydroxyindole-3-acetic acid

Cat. No. B556498
CAS RN: 54-16-0
M. Wt: 191,19 g/mole
InChI Key: DUUGKQCEGZLZNO-UHFFFAOYSA-N
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Description

5-Hydroxyindole-3-acetic acid (5-HIAA) is the catabolic end product of the serotonin pathway . It is present in body fluids like cerebrospinal fluid (CSF), blood, and urine . The expression levels of 5-HIAA are different among normal and cancer patients . It is a natural product found in Euglena gracilis, Griffonia simplicifolia, and other organisms .


Synthesis Analysis

5-HIAA is synthesized in the body through the action of the enzyme monoamine oxidase (MAO) . It is formed from serotonin via a 5-hydroxy indole-3-acetaldehyde intermediate by aldehyde dehydrogenase . In laboratory settings, researchers can also synthesize 5-HIAA using a range of methods .


Molecular Structure Analysis

The molecular formula of 5-HIAA is C10H9NO3 . Its average mass is 191.18 Da and its monoisotopic mass is 374.168701 Da .


Chemical Reactions Analysis

5-HIAA is formed when 5-HT is metabolized by monoamine oxidase and aldehyde dehydrogenase in the liver .


Physical And Chemical Properties Analysis

5-HIAA is a solid substance at 20 degrees Celsius . It is stored under inert gas .

Scientific Research Applications

Clinical Diagnostics

The presence and concentration of 5-HIAA in body fluids like cerebrospinal fluid (CSF), blood, and urine can be indicative of certain medical conditions. It’s used as a biomarker to differentiate between normal and cancer patients, particularly in diagnosing carcinoid tumors .

High-Performance Liquid Chromatography (HPLC)

5-HIAA serves as a standard for HPLC measurements to quantify its levels in brain tissue, which is crucial for understanding its role in neurological disorders and the effects of psychoactive drugs .

Genetic Disorder Studies

Research involving 5-HIAA includes studying genetic disorders like Sepiapterin reductase deficiency, which results in low levels of serotonin pathway byproducts, including 5-HIAA .

Mechanism of Action

Target of Action

5-Hydroxyindole-3-acetic acid (5-HIAA) is a primary metabolite of serotonin . The compound’s primary targets include L-type calcium channels located on the colonic smooth muscle cells .

Mode of Action

5-HIAA interacts with its targets by accelerating gut contractility via activation of L-type calcium channels . This interaction results in significant changes in the gut’s motility, contributing to the regulation of intestinal physiology .

Biochemical Pathways

5-HIAA is the catabolic end product of the serotonin pathway . It is formed by the oxidative deamination of serotonin by monoamine oxidase, presumably the A isozyme . A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Pharmacokinetics

The pharmacokinetics of 5-HIAA involves its production through the metabolism of serotonin, primarily by monoamine oxidase in the liver and the lungs . It is subsequently cleared by an active transport mechanism . 5-HIAA is present in body fluids like cerebrospinal fluid (CSF), blood, and urine .

Result of Action

The action of 5-HIAA results in significant increases in serotonin production . It also significantly accelerates the total gut transit time (TGTT) when administered orally in rats . The expression levels of 5-HIAA are different among normal and cancer patients .

Action Environment

The action of 5-HIAA is influenced by environmental factors such as the gut microbiota. The gut microbiota alters intestinal physiology by converting dietary or drug substrates into small bioactive molecules like 5-HIAA . The production of 5-HIAA is inhibited upon pH reduction in in vitro studies .

Safety and Hazards

5-HIAA may cause respiratory tract irritation. It may be harmful if absorbed through the skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .

Future Directions

5-HIAA holds great significance as a metabolite of serotonin. This compound underpins gut microbiome-host interactions in the development of dementia and they may be crucial in its prevention and intervention strategies . Future larger epidemiological studies are needed to confirm these findings, specifically in exploring the repeatedly measured circulating levels of these molecules and investigating their causal relationship with dementia risk .

properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGKQCEGZLZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
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DSSTOX Substance ID

DTXSID50861582
Record name (5-Hydroxy-1H-indol-3-yl)acetic acid
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Molecular Weight

191.18 g/mol
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Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 5-Hydroxyindole-3-acetic acid
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL
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Record name 5-Hydroxyindoleacetic acid
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Product Name

5-Hydroxyindole-3-acetic acid

CAS RN

54-16-0
Record name 5-Hydroxyindoleacetic acid
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Record name 5-hydroxyindol-3-ylacetic acid
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Record name 5-HYDROXYINDOLE-3-ACETIC ACID
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Record name 5-Hydroxyindoleacetic acid
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Melting Point

161 - 163 °C
Record name 5-Hydroxyindoleacetic acid
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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